1-(2,5-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethylphenyl group and a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is notable for its electron-donating properties and prevalence in bioactive molecules, particularly anticancer agents.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-13-6-7-14(2)17(8-13)26-12-16(11-20(26)27)23-24-22(25-31-23)15-9-18(28-3)21(30-5)19(10-15)29-4/h6-10,16H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCALHQWPGCLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Antioxidant Pyrrolidin-2-one Derivatives
Compound : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
- Structural Differences :
- Chloro-hydroxyphenyl substituent vs. dimethylphenyl in the target compound.
- Thioxo-oxadiazole vs. trimethoxyphenyl-oxadiazole.
- Bioactivity :
- Key Insight : The thioxo group and chloro-hydroxy substitution enhance radical scavenging but may reduce metabolic stability compared to the trimethoxyphenyl group.
Nitrophenyl-Tetrahydroquinoline Derivatives
Compound: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
Dichlorophenyl-Oxadiazole Derivatives
Compound: 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone
- Structural Differences: Dichlorophenyl and ethanone groups vs. dimethylphenyl and pyrrolidin-2-one.
- Bioactivity :
- Key Insight : Chlorine substituents may enhance lipophilicity and membrane penetration compared to methyl groups.
Dimethylaminoethyl-Substituted Analogs
Compound: 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Structural Differences: Dimethylaminoethyl and hydroxy groups vs. dimethylphenyl. Methoxybenzoyl substituent vs. oxadiazole.
- Key Insight: The dimethylaminoethyl group may improve water solubility, while the methoxybenzoyl moiety could alter target binding kinetics .
Comparative Analysis Table
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